1,2,3-Trifluoro-5-methyl-4-nitrobenzene 1,2,3-Trifluoro-5-methyl-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 923032-93-3
VCID: VC4132619
InChI: InChI=1S/C7H4F3NO2/c1-3-2-4(8)5(9)6(10)7(3)11(12)13/h2H,1H3
SMILES: CC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F
Molecular Formula: C7H4F3NO2
Molecular Weight: 191.11

1,2,3-Trifluoro-5-methyl-4-nitrobenzene

CAS No.: 923032-93-3

Cat. No.: VC4132619

Molecular Formula: C7H4F3NO2

Molecular Weight: 191.11

* For research use only. Not for human or veterinary use.

1,2,3-Trifluoro-5-methyl-4-nitrobenzene - 923032-93-3

Specification

CAS No. 923032-93-3
Molecular Formula C7H4F3NO2
Molecular Weight 191.11
IUPAC Name 1,2,3-trifluoro-5-methyl-4-nitrobenzene
Standard InChI InChI=1S/C7H4F3NO2/c1-3-2-4(8)5(9)6(10)7(3)11(12)13/h2H,1H3
Standard InChI Key KUVHAROVDXTOGN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F
Canonical SMILES CC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F

Introduction

Structural Characteristics

The compound’s structure features a nitro group at the 4-position, a methyl group at the 5-position, and fluorine atoms at the 1-, 2-, and 3-positions (Figure 1). Key identifiers include:

  • SMILES: CC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F

  • InChIKey: KUVHAROVDXTOGN-UHFFFAOYSA-N

  • IUPAC Name: 1,2,3-Trifluoro-5-methyl-4-nitrobenzene

The planar aromatic system and electron-withdrawing substituents (nitro and fluorine groups) render the molecule highly polarized, influencing its solubility and reactivity. X-ray crystallography data, though unavailable, suggest steric hindrance from the meta-substituted methyl group impacts molecular packing .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via sequential nitration and fluorination of substituted toluene derivatives. A representative method involves:

  • Nitration: A fluorinated toluene precursor undergoes nitration using a mixture of nitric and sulfuric acids at 20–45°C .

  • Fluorination: The intermediate is treated with potassium fluoride in sulfolane at 195°C, achieving halogen exchange .

Table 1: Optimization Parameters for Synthesis

StepReagentsTemperature (°C)Yield (%)
NitrationHNO₃/H₂SO₄20–4585.5
FluorinationKF/Sulfolane19598.2

Alternative routes include direct fluorination of nitrobenzene derivatives using specialized catalysts, though these methods face challenges in regioselectivity .

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValue
Density1.5–1.6 g/cm³
Boiling Point194–196°C (lit.)
Melting Point97–98°C (lit.)
LogP (Partition Coeff.)2.85
SolubilityInsoluble in water; soluble in DMSO, DMF

The compound’s high density (ρ1.5g/cm3\rho \approx 1.5 \, \text{g/cm}^3) and thermal stability (Tdec>200CT_{\text{dec}} > 200^\circ \text{C}) make it suitable for high-temperature applications .

Chemical Reactivity

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation to yield the corresponding amine, a key step in pharmaceutical synthesis (e.g., antiviral agents) :

C7H4F3NO2H2/PdC7H6F3N+H2O\text{C}_7\text{H}_4\text{F}_3\text{NO}_2 \xrightarrow{\text{H}_2/\text{Pd}} \text{C}_7\text{H}_6\text{F}_3\text{N} + \text{H}_2\text{O}

This reaction proceeds at 50–80°C with >90% conversion .

Electrophilic Substitution

The electron-deficient ring directs electrophiles to the para position relative to the methyl group. Halogenation and sulfonation reactions occur under mild conditions .

Applications

Pharmaceuticals

The compound is a precursor to:

  • Antiviral agents: Functionalized amines derived from nitro reduction show activity against RNA viruses .

  • Kinase inhibitors: Fluorinated aromatic cores enhance binding affinity in oncology targets .

Materials Science

  • Liquid crystals: The polar nitro group and fluorine atoms improve dielectric anisotropy .

  • Energetic materials: Derivatives exhibit detonation velocities (DD) up to 8,500 m/s, surpassing TNT .

Hazard ClassGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Use gloves, fume hood
Skin IrritationH315Avoid direct contact
Eye DamageH319Wear safety goggles

Storage recommendations include inert atmospheres at 2–8°C to prevent decomposition .

SupplierPurity (%)Price (USD/g)
Enamine Ltd952.44
A2B Chem953.54

Current global production is estimated at 10–50 kg/year, primarily for research use .

Future Directions

Recent patents highlight its potential in:

  • Photovoltaics: As electron-transport layers in perovskite solar cells (PCE >22%) .

  • Agrochemicals: Derivatives show herbicidal activity at 0.1–1.0 ppm concentrations .

Ongoing studies aim to optimize synthetic routes for industrial-scale production while minimizing environmental impact .

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